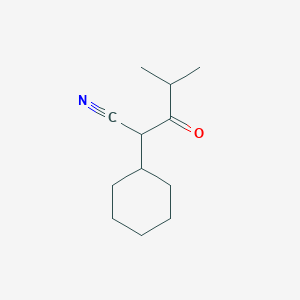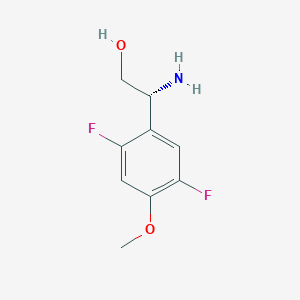![molecular formula C16H17NO2 B13094356 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one CAS No. 160320-10-5](/img/structure/B13094356.png)
1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one is a synthetic organic compound belonging to the indole family Indoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one typically involves the reaction of pivaloyl chloride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives .
Applications De Recherche Scientifique
1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Known for their anticancer activity.
2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Studied for its potential as a TNF-α inhibitor.
Uniqueness: 1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one stands out due to its unique pivaloyl group, which imparts specific chemical properties and enhances its stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Propriétés
Numéro CAS |
160320-10-5 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
1-(2,2-dimethylpropanoyl)-3,4-dihydrobenzo[cd]indol-5-one |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)15(19)17-9-10-7-8-13(18)11-5-4-6-12(17)14(10)11/h4-6,9H,7-8H2,1-3H3 |
Clé InChI |
QVZGKXYWOCDMEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)N1C=C2CCC(=O)C3=C2C1=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


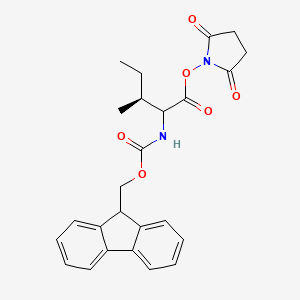
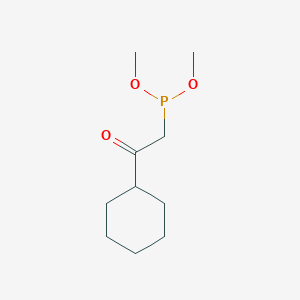
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)
![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)

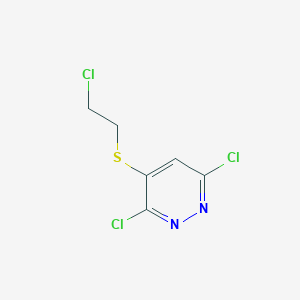
![tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13094300.png)
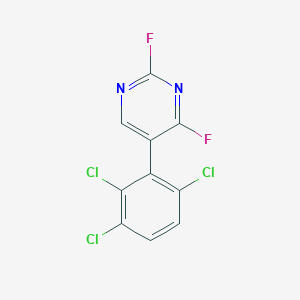
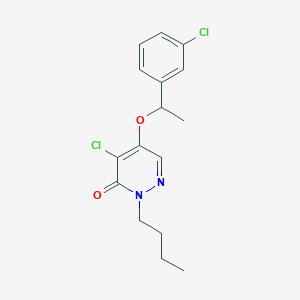
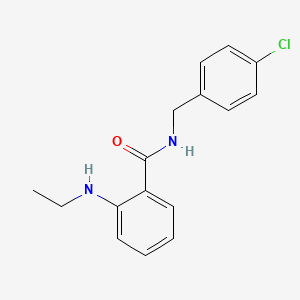
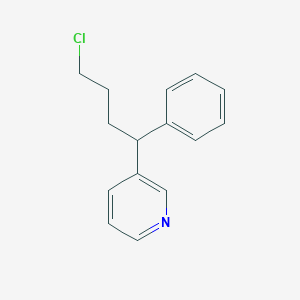
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
